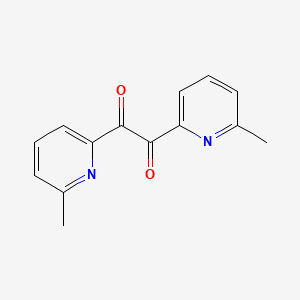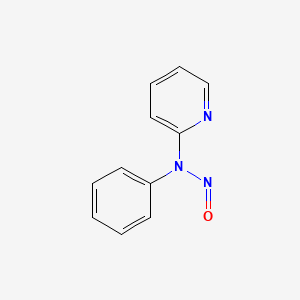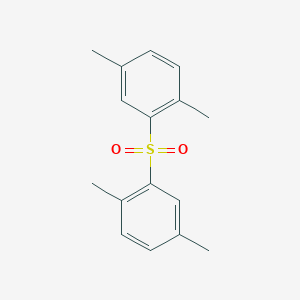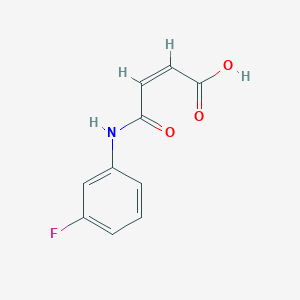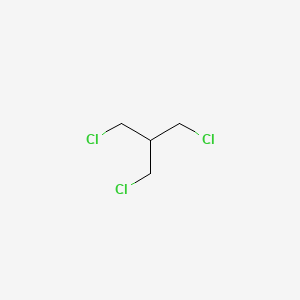
1,3-Dichloro-2-(chloromethyl)propane
説明
1,3-Dichloro-2-(chloromethyl)propane is a halogenated hydrocarbon . It has a molecular formula of C4H7Cl3 and an average mass of 161.457 Da .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-2-(chloromethyl)propane consists of a propane backbone with two chlorine atoms substituted at the 1 and 3 positions and a chloromethyl group substituted at the 2 position .科学的研究の応用
Environmental Pollution and Bioremediation
- 1,3-Dichloro-2-(chloromethyl)propane, as a chlorinated propane, is recognized as a significant environmental pollutant. Research by Bosma and Janssen (1998) explored the biotransformation of chlorinated propanes, including 1,3-dichloropropane, by Methylosinus trichosporium OB3b. This study highlighted the potential for using methane monooxygenase for environmental remediation of pollutants like 1,3-dichloro-2-(chloromethyl)propane (Bosma & Janssen, 1998).
Chemical Synthesis and Molecular Structure Analysis
- Research on the molecular structure of 3-chloro-2-chloromethyl-1-propene, closely related to 1,3-dichloro-2-(chloromethyl)propane, was conducted by Shen (1979). This study, using electron diffraction, provided detailed insights into the molecular structure, critical for understanding the chemical behavior and potential applications of such compounds (Shen, 1979).
Atmospheric Chemistry
- The atmospheric reactions of compounds like 1,3-dichloropropene, which bear structural similarities to 1,3-dichloro-2-(chloromethyl)propane, were studied by Tuazon et al. (1984). This research is crucial in understanding the environmental impact and atmospheric lifetimes of such chlorinated compounds, contributing to environmental risk assessments (Tuazon, Atkinson, Winer, & Pitts, 1984).
Corrosion Inhibition
- Ouali et al. (2013) investigated the use of compounds including 1,1'-propane-1,3-diylbis[3-(chloromethyl)-5-methyl-1Hpyrazole], structurally related to 1,3-dichloro-2-(chloromethyl)propane, as corrosion inhibitors for steel. This research expands the potential industrial applications of such chloromethyl compounds in protecting materials from corrosion (Ouali, Chetouani, Hammouti, Aouniti, Touzani, Kadiria, & Nlated, 2013).
Safety and Hazards
特性
IUPAC Name |
1,3-dichloro-2-(chloromethyl)propane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl3/c5-1-4(2-6)3-7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPBQWRIKLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550376 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(chloromethyl)propane | |
CAS RN |
66703-69-3 | |
| Record name | 1,3-Dichloro-2-(chloromethyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80550376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




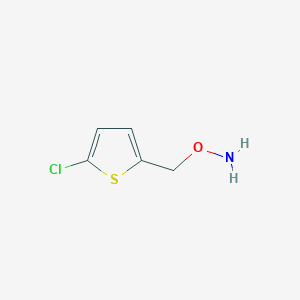



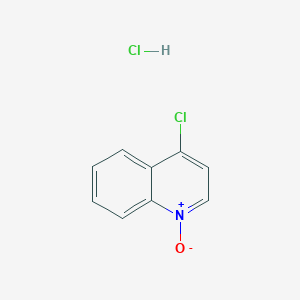
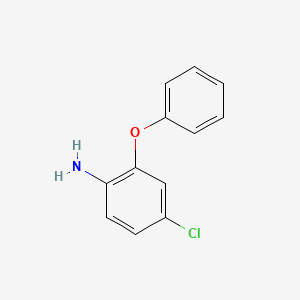
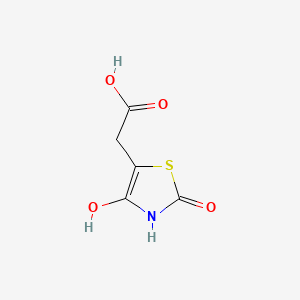

![N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide](/img/structure/B3055690.png)
